molecular formula C13H11ClO2 B6371695 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol CAS No. 1261911-07-2

4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol

Cat. No.: B6371695
CAS No.: 1261911-07-2
M. Wt: 234.68 g/mol
InChI Key: MOGJGMSXJUEYCM-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol followed by hydroxylation. One common method involves the reaction of 2-methylphenol with chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chloro group. This is followed by hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a hydroxylating reagent under controlled conditions to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production, including precise control of reaction temperatures, pressures, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or alkyl halides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 4-(2-Hydroxy-5-hydroxyphenyl)-2-methylphenol.

    Substitution: Formation of various substituted phenols depending on the substituent introduced.

Scientific Research Applications

4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloro-5-hydroxyphenyl)-2-methoxyphenol
  • 2-Chloro-5-hydroxyphenylglycine
  • N-(5-Chloro-2-hydroxy-phenyl)-acetamide

Uniqueness

4-(2-Chloro-5-hydroxyphenyl)-2-methylphenol is unique due to the presence of both a chloro and a hydroxy group on the phenol ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-8-6-9(2-5-13(8)16)11-7-10(15)3-4-12(11)14/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGJGMSXJUEYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683874
Record name 6-Chloro-3'-methyl[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-07-2
Record name 6-Chloro-3'-methyl[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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